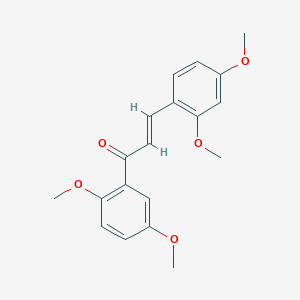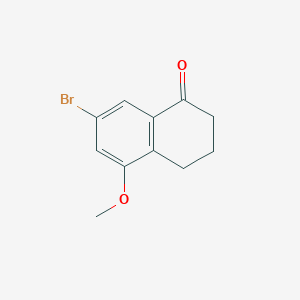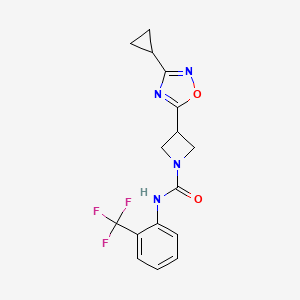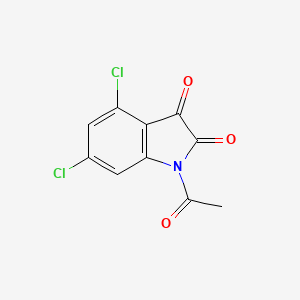![molecular formula C14H20N2O3S2 B2988270 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 2034284-19-8](/img/structure/B2988270.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide, also known as MT-802, is a novel small molecule compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of bicyclic azabicyclooctanes, which have been shown to possess various biological activities.
Aplicaciones Científicas De Investigación
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is a central core in the family of tropane alkaloids, which are known for their wide array of biological activities . The compound can be used in the stereoselective synthesis of these alkaloids, which are significant due to their medicinal properties, including analgesic, anticholinergic, and psychostimulant effects.
Enantioselective Construction
Research has been directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in an enantioselective manner . This compound could play a role in the development of methodologies where stereochemical control is achieved directly in the transformation that generates the bicyclic scaffold.
Nematicidal Activity
Compounds with the 8-azabicyclo[3.2.1]octane scaffold have been studied for their nematicidal activity, which is the ability to kill parasitic nematodes . The compound could be used in the synthesis of new agents with potential applications in agriculture to protect crops from nematode infestations.
Propiedades
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-21(18,19)16-11-4-5-12(16)8-10(7-11)15-14(17)9-13-3-2-6-20-13/h2-3,6,10-12H,4-5,7-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOSBFNJGOWKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2988194.png)
![2,6-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2988195.png)

![2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2988200.png)


![4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2988206.png)
![4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2988207.png)
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2988209.png)
